Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups, along with an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group: This can be achieved through nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester moiety is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate stands out due to its combination of trifluoromethyl, hydroxy, and ester functional groups, which confer unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H20F3NO5 |
---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C16H20F3NO5/c1-5-24-13(21)15(23,16(17,18)19)11-6-8-12(9-7-11)20(4)14(22)25-10(2)3/h6-10,23H,5H2,1-4H3 |
InChI Key |
UKHLAJXQJIUJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)OC(C)C)(C(F)(F)F)O |
Origin of Product |
United States |
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